![molecular formula C16H29N5S B5614554 2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5614554.png)
2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole thione derivatives often involves Mannich reactions using various 1,2,4-triazole thiols, substituted piperazines, and formaldehyde at room temperature, providing a convenient method for creating complex molecules within a short time frame. These derivatives have been confirmed through IR, 1H NMR, 13C NMR, and elemental analysis, indicating the robustness of this synthetic approach for generating triazole-based compounds with potential herbicidal and fungicidal activities (Wang et al., 2016).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in determining the molecular structures of triazole compounds, revealing diverse coordination geometries in their complexes with transition metals. These studies highlight the bidentate nature of triazole ligands, bonding through amine and thione substituents, which is crucial for understanding the chemical behavior and reactivity of such compounds (Kajdan et al., 2000).
Chemical Reactions and Properties
Triazole derivatives have shown a wide range of chemical reactivities, including the formation of heterometallic macrocycles and complexes with potential catalytic and biological activities. These reactions often involve the coordination of triazole ligands to metal centers, forming stable complexes that can be utilized in various chemical transformations (Preston et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, including their crystalline structures and photoluminescence, have been studied using techniques like X-ray diffraction and luminescence measurements. These studies provide insights into the molecular arrangements and potential applications of these compounds in materials science (Bai et al., 2017).
Chemical Properties Analysis
Triazole compounds exhibit a range of chemical properties, including fungicidal activities and the ability to form complexes with transition metals. These properties are influenced by the molecular structure of the triazole derivatives, particularly the substitution pattern on the triazole ring, which can significantly affect their reactivity and biological activity (Tacke et al., 1992).
properties
IUPAC Name |
2,4-bis[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5S/c1-14-3-7-18(8-4-14)12-20-11-17-21(16(20)22)13-19-9-5-15(2)6-10-19/h11,14-15H,3-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJYXXTYMDFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C=NN(C2=S)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.